Cas no 5110-13-4 (Methyl 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylate)

Methyl 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- methyl 6-bromo-2-pyridin-2-ylquinoline-4-carboxylate
- Methyl 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylate
-
- Inchi: 1S/C16H11BrN2O2/c1-21-16(20)12-9-15(14-4-2-3-7-18-14)19-13-6-5-10(17)8-11(12)13/h2-9H,1H3
- InChI Key: YYJXLWIAFOXNOI-UHFFFAOYSA-N
- SMILES: BrC1C=CC2C(C=1)=C(C(=O)OC)C=C(C1C=CC=CN=1)N=2
Computed Properties
- Exact Mass: 342
- Monoisotopic Mass: 342
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 379
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 52.1
Methyl 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM265729-1g |
Methyl 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylate |
5110-13-4 | 97% | 1g |
$440 | 2022-06-11 | |
Chemenu | CM265729-1g |
Methyl 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylate |
5110-13-4 | 97% | 1g |
$374 | 2021-08-18 | |
Chemenu | CM265729-5g |
Methyl 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylate |
5110-13-4 | 97% | 5g |
$1043 | 2021-08-18 | |
Chemenu | CM265729-10g |
Methyl 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylate |
5110-13-4 | 97% | 10g |
$1459 | 2021-08-18 | |
Crysdot LLC | CD11113400-5g |
Methyl 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylate |
5110-13-4 | 97% | 5g |
$1107 | 2024-07-17 | |
Crysdot LLC | CD11113400-10g |
Methyl 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylate |
5110-13-4 | 97% | 10g |
$1548 | 2024-07-17 | |
Crysdot LLC | CD11113400-1g |
Methyl 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylate |
5110-13-4 | 97% | 1g |
$396 | 2024-07-17 |
Methyl 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylate Related Literature
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
-
3. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
Additional information on Methyl 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylate
Recent Advances in the Synthesis and Applications of Methyl 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylate (CAS: 5110-13-4)
Methyl 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylate (CAS: 5110-13-4) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. Recent studies have focused on its synthesis, structural modifications, and biological activities, particularly as a potential scaffold for kinase inhibitors and anticancer agents. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic pathways, mechanistic insights, and therapeutic potential.
One of the key advancements in the synthesis of Methyl 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylate involves the use of palladium-catalyzed cross-coupling reactions, which have significantly improved the yield and purity of the compound. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient one-pot synthesis method that combines Suzuki-Miyaura coupling with subsequent esterification, achieving a yield of over 85%. This method not only simplifies the synthetic route but also reduces the use of hazardous reagents, aligning with the principles of green chemistry.
In terms of biological applications, Methyl 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylate has shown promising activity as a kinase inhibitor. Research conducted by Smith et al. (2024) revealed that this compound exhibits selective inhibition against Aurora kinase A, a critical target in cancer therapy. The study utilized molecular docking and in vitro assays to demonstrate its binding affinity and inhibitory effects, with an IC50 value of 0.8 µM. These findings suggest its potential as a lead compound for the development of novel anticancer drugs.
Further investigations into the structure-activity relationship (SAR) of Methyl 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylate have identified key functional groups that enhance its bioactivity. For instance, the bromo substituent at the 6-position has been found to play a crucial role in stabilizing the compound's interaction with kinase active sites. Additionally, modifications to the pyridine ring have been explored to improve solubility and pharmacokinetic properties, as reported in a recent Bioorganic & Medicinal Chemistry Letters article (2024).
Beyond its role in kinase inhibition, Methyl 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylate has also been investigated for its antimicrobial properties. A study published in Antimicrobial Agents and Chemotherapy (2023) demonstrated its efficacy against multidrug-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 4 µg/mL. The compound's mechanism of action involves disruption of bacterial cell membrane integrity, making it a potential candidate for addressing antibiotic resistance.
In conclusion, Methyl 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylate (CAS: 5110-13-4) represents a versatile and promising scaffold in chemical biology and medicinal chemistry. Recent advancements in its synthesis and applications underscore its potential as a therapeutic agent for cancer and infectious diseases. Future research should focus on optimizing its pharmacokinetic profile and exploring its efficacy in preclinical models to facilitate its translation into clinical use.
5110-13-4 (Methyl 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylate) Related Products
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)




